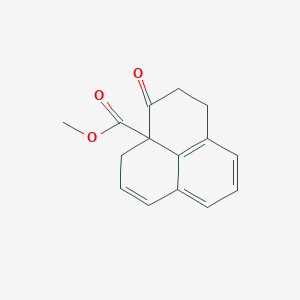![molecular formula C19H19FN4O B12591970 Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)- CAS No. 646450-62-6](/img/structure/B12591970.png)
Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)- is a derivative of quinazoline, a heterocyclic compound with significant biological activities. Quinazoline derivatives are known for their wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The specific compound incorporates a pyridine ring and a pyrrolidine ring, which may contribute to its unique biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves several key steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene.
Microwave-assisted reaction: This method accelerates the reaction process and can be used to synthesize polysubstituted quinazoline derivatives.
Metal-mediated reaction: Transition metals like palladium and copper are often used to catalyze the formation of quinazoline derivatives.
Ultrasound-promoted reaction: This method uses ultrasonic waves to enhance reaction rates and yields.
Phase-transfer catalysis: This involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs scalable methods such as continuous flow synthesis and large-scale microwave reactors. These methods ensure high yields and purity while minimizing reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Quinazoline derivatives undergo various chemical reactions, including:
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazoline forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives .
Scientific Research Applications
Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of quinazoline derivatives often involves the inhibition of specific enzymes or receptors. For example, some quinazoline derivatives act as tyrosine kinase inhibitors, blocking the signaling pathways involved in cancer cell proliferation . The molecular targets and pathways involved can vary depending on the specific functional groups present on the quinazoline core .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Pyrimidine: Shares structural similarities with quinazoline and exhibits comparable pharmacological properties.
Benzodiazepine: Contains a fused benzene and diazepine ring, similar to the quinazoline structure.
Uniqueness
Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)- is unique due to its specific functional groups, which may enhance its biological activity and selectivity compared to other quinazoline derivatives .
Properties
CAS No. |
646450-62-6 |
|---|---|
Molecular Formula |
C19H19FN4O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
7-[(2-fluoropyridin-3-yl)methoxy]-2-methyl-4-pyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C19H19FN4O/c1-13-22-17-11-15(25-12-14-5-4-8-21-18(14)20)6-7-16(17)19(23-13)24-9-2-3-10-24/h4-8,11H,2-3,9-10,12H2,1H3 |
InChI Key |
QOYVDQPNGMAGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)OCC3=C(N=CC=C3)F)C(=N1)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)

![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)

![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)
![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)




![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)

![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)
